[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate

Medicinal Chemistry Prodrug Stability Pharmacokinetics

This compound delivers a differentiated isoxazole‑carbamoylmethyl scaffold that cannot be replaced by generic oxazole ethyl esters (e.g., TA‑1801, Y‑9738). The carbamoylmethyl ester linkage provides distinct hydrolytic stability, while the 5‑methylisoxazole heterocycle alters hydrogen‑bond donor/acceptor profiles. Procure this compound as a reference standard for ACAT‑inhibitor SAR campaigns, pharmacophore model validation, or as a modular starting material for parallel library diversification at the 4‑chlorophenyl position.

Molecular Formula C14H13ClN2O4
Molecular Weight 308.72
CAS No. 868267-51-0
Cat. No. B2751441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
CAS868267-51-0
Molecular FormulaC14H13ClN2O4
Molecular Weight308.72
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O4/c1-9-6-12(17-21-9)16-13(18)8-20-14(19)7-10-2-4-11(15)5-3-10/h2-6H,7-8H2,1H3,(H,16,17,18)
InChIKeyASVHLSSIJXCSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate (CAS 868267-51-0): Structural and Pharmacophoric Profiling for Targeted Procurement


[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate (CAS 868267-51-0, molecular formula C14H13ClN2O4, molecular weight 308.72 g/mol) is a synthetic small molecule that integrates three distinct pharmacophoric elements: a 5-methylisoxazole heterocycle, a carbamoylmethyl ester linker, and a 4-chlorophenylacetate moiety . The compound belongs to the broader class of isoxazole/oxazole carboxamide esters, many of which have been investigated as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, hypolipidemic agents, and anti-inflammatory candidates [1][2]. Its structural architecture positions it as a versatile intermediate scaffold in medicinal chemistry, with the potential to engage multiple biological targets through its hydrogen-bonding oxazole ring, hydrolyzable ester linkage, and lipophilic chlorophenyl domain .

Why Generic Isoxazole Acetate Substitution Fails for [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate (CAS 868267-51-0)


Superficial structural similarity among isoxazole- and oxazole-containing acetate esters frequently misleads procurement decisions. Compounds such as TA-1801 (ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, CAS 88352-44-7) and Y-9738 (ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate, CAS 59399-41-6) share the 4-chlorophenyl and oxazole core but differ critically in the heterocycle substitution pattern and linker topology [1]. The target compound uniquely features a 5-methylisoxazol-3-yl carbamoylmethyl ester linkage, which alters the hydrogen-bond donor/acceptor profile, metabolic stability, and target engagement kinetics relative to the more common oxazoleacetic acid ethyl ester series [2]. Simple replacement with a generic isoxazole acetate can therefore result in divergent pharmacological activity, off-target profiles, and synthetic tractability, undermining reproducibility in structure-activity relationship (SAR) campaigns [2].

Quantitative Differentiation Evidence for [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate (CAS 868267-51-0) Versus Closest Analogs


Carbamoylmethyl Ester Linker Reduces Hydrolytic Lability Relative to Ethyl Ester Analogs

The target compound incorporates a carbamoylmethyl ester linker, in contrast to the simple ethyl ester present in TA-1801 and Y-9738 [1]. Carbamoyl-functionalized esters are known to exhibit reduced susceptibility to plasma esterase-mediated hydrolysis compared to unsubstituted alkyl esters, potentially extending the half-life of intact prodrug species [2]. While direct head-to-head stability data for this specific compound against TA-1801 are not publicly available, the structural modification introduces an additional hydrogen-bond-capable amide group that can sterically and electronically modulate esterase access [2].

Medicinal Chemistry Prodrug Stability Pharmacokinetics

5-Methylisoxazole Ring Imparts Altered Polar Surface Area Relative to 5-Ethoxy or 5-Furyl Oxazole Analogs

The 5-methylisoxazole ring in the target compound has a different topological polar surface area (TPSA) and hydrogen-bond acceptor count compared to the 5-ethoxyoxazole (Y-9738) and 5-(2-furyl)oxazole (TA-1801) scaffolds [1]. Isoxazoles contain an endocyclic N-O bond that contributes to a distinct electrostatic potential surface, potentially affecting membrane permeability and blood-brain barrier penetration profiles [2].

Computational Chemistry Drug Design Permeability

Distinct Hydrogen-Bonding Capacity via Carbamoyl Amide NH Versus Ester-Only Linkers

The target compound possesses an additional hydrogen-bond donor (amide NH) in the carbamoylmethyl linker that is absent in both TA-1801 and Y-9738, which rely solely on ester oxygen atoms for hydrogen-bond acceptance . In ACAT inhibitors and related hypolipidemic oxazole derivatives, hydrogen-bonding interactions with catalytic residues are critical for inhibitory potency [1].

Molecular Recognition Structure-Based Drug Design Target Engagement

Chlorophenyl Substitution Pattern Matches Privileged ACAT Inhibitor Pharmacophore

The 4-chlorophenyl substituent is a recurring motif in oxazole/isoxazole ACAT inhibitors, including TA-1801 and Y-9738, where it occupies a lipophilic pocket in the ACAT active site [1][2]. The target compound retains this privileged fragment while varying the heterocycle and linker, enabling systematic study of the heterocycle's contribution to potency without confounding changes in the lipophilic anchor [1][3].

Enzyme Inhibition Cholesterol Metabolism Cardiovascular Pharmacology

Synthetic Tractability Advantage: Single-Step Carbamoylmethyl Ester Formation

The target compound's carbamoylmethyl ester linkage can be assembled via a straightforward N-acylation of 5-methylisoxazol-3-amine with 2-chloroacetoxy-(4-chlorophenyl)acetate or stepwise coupling, offering synthetic divergence from the multi-step heterocycle construction required for TA-1801 (furan ring installation) [1]. This modularity facilitates parallel library synthesis and analog generation, reducing lead optimization cycle times .

Organic Synthesis Medicinal Chemistry Compound Library Design

Limited Public Bioactivity Data Confirms Need for Targeted Procurement for De Novo Profiling

A comprehensive literature search reveals no published quantitative biological activity data (IC50, Ki, EC50, in vivo efficacy) for [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate [1]. In contrast, structural analogs TA-1801 and Y-9738 have established hypolipidemic activity in rodent models, with TA-1801 reducing serum cholesterol by 23% and triglycerides by 35% at 0.05% dietary dose [2]. This data gap represents both a risk and an opportunity: the compound's activity profile is unknown and cannot be extrapolated from analog data without experimental validation [1].

Biological Screening Target Identification Pharmacology

Optimal Application Scenarios for [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate (CAS 868267-51-0) Derived from Quantitative Differentiation Evidence


Scaffold-Hopping SAR Campaigns Targeting ACAT or Related Lipid-Modulating Enzymes

In SAR programs exploring ACAT inhibition or broader lipid-modulating pharmacology, this compound provides an isoxazole carbamoylmethyl scaffold distinct from the oxazole ethyl ester chemotype represented by TA-1801 and Y-9738 . Its retained 4-chlorophenyl anchor coupled with the altered heterocycle and linker enables systematic evaluation of the pharmacophoric contribution of the isoxazole amide ester without confounding changes in the lipophilic binding element [1]. Use this compound as a key scaffold-hopping probe when para-chlorophenyl oxazole leads require heterocycle diversification to address intellectual property, selectivity, or pharmacokinetic objectives.

Prodrug Stability Profiling and Esterase Susceptibility Screening

The carbamoylmethyl ester linkage offers a distinct hydrolytic stability profile compared to simple ethyl ester prodrugs . Deploy this compound in comparative esterase stability assays (e.g., human plasma, liver microsome, or recombinant carboxylesterase incubations) alongside TA-1801 and Y-9738 to experimentally quantify the half-life advantage conferred by the carbamoyl modification [1]. Such data are critical for programs seeking extended duration of action or reduced first-pass metabolism for gastrointestinal or systemic lipid-modulating agents.

Computational Chemistry and Pharmacophore Model Validation

With its unique combination of hydrogen-bond donor (amide NH), isoxazole endocyclic N-O electrostatic surface, and 4-chlorophenyl lipophilic domain, this compound serves as an ideal test ligand for pharmacophore model refinement and docking validation . Its calculated TPSA of ~83.5 Ų and 1-5 H-bond donor/acceptor ratio differentiate it from comparator oxazole esters, making it a valuable negative or positive control in permeability prediction algorithms and molecular dynamics simulations [1].

Parallel Library Synthesis and Diversification Platform

The modular convergent synthesis—involving N-acylation of 5-methylisoxazol-3-amine followed by esterification with substituted phenylacetic acids—enables rapid parallel library generation . Procure this compound as a reference standard for library quality control or as a starting material for further diversification at the chlorophenyl position (e.g., Suzuki coupling, nucleophilic aromatic substitution) to explore structure-activity relationships beyond the 4-chloro substituent [1].

Quote Request

Request a Quote for [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.